N-[(3R)-piperidin-3-yl]butanamide
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Overview
Description
N-[(3R)-piperidin-3-yl]butanamide is an organic compound with the molecular formula C₉H₁₈N₂O It consists of a piperidine ring attached to a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-piperidin-3-yl]butanamide typically involves the reaction of piperidine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-piperidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[(3R)-piperidin-3-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3R)-piperidin-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R)-piperidin-3-yl]acetamide
- N-[(3R)-piperidin-3-yl]propionamide
- N-[(3R)-piperidin-3-yl]isobutyramide
Uniqueness
N-[(3R)-piperidin-3-yl]butanamide is unique due to its specific combination of a piperidine ring and a butanamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-[(3R)-piperidin-3-yl]butanamide |
InChI |
InChI=1S/C9H18N2O/c1-2-4-9(12)11-8-5-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
JBTMXZAUERTTFX-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H]1CCCNC1 |
Canonical SMILES |
CCCC(=O)NC1CCCNC1 |
Origin of Product |
United States |
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